molecular formula C18H14N2 B11985953 1',4'-Dihydro-2,3'-biquinoline

1',4'-Dihydro-2,3'-biquinoline

Cat. No.: B11985953
M. Wt: 258.3 g/mol
InChI Key: YOLPBYCEOGAYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is a heterocyclic compound with the molecular formula C18H14N2 It belongs to the class of biquinolines, which are characterized by the presence of two quinoline units

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL can be synthesized through various methods. One common approach involves the cyclization of 2-vinylquinolines under specific conditions. The reaction typically requires the presence of a strong acid catalyst and elevated temperatures to facilitate the cyclization process . Another method involves the use of organolithium compounds, which react with 2,3’-biquinolyl to form the desired product .

Industrial Production Methods: Industrial production of 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Organolithium compounds, often in the presence of a coordinating solvent like tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL can be compared with other similar compounds such as:

Uniqueness: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is unique due to its specific hydrogenation pattern and the presence of two quinoline units, which confer distinct chemical and biological properties.

Conclusion

1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

2-(1,4-dihydroquinolin-3-yl)quinoline

InChI

InChI=1S/C18H14N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-10,12,19H,11H2

InChI Key

YOLPBYCEOGAYML-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC=C1C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.